molecular formula C10H17N7O8S B000015 Gonyautoxin 6 CAS No. 82810-44-4

Gonyautoxin 6

Cat. No. B000015
CAS RN: 82810-44-4
M. Wt: 395.35 g/mol
InChI Key: ALRRPAKWGUBPBK-HGRQIUPRSA-N
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Description

Synthesis Analysis

The synthesis of gonyautoxins, including Gonyautoxin 6, has been a subject of research due to their complex structure and significant biological activity. A notable advancement in this area is the stereoselective synthesis of (+)-gonyautoxin 3, which shares a common tricyclic core with Gonyautoxin 6. This synthesis involves a unique, Rh-catalyzed amination reaction that facilitates rapid access to the heteroatom-rich core of the toxin (Mulcahy & Du Bois, 2008).

Molecular Structure Analysis

The molecular structure of Gonyautoxin 6, like other PSPs, is characterized by a complex, heteroatom-rich framework. This framework includes a tricyclic core with guanidine-containing functionalities, which are crucial for the toxin's interaction with sodium channels. The structural intricacies of Gonyautoxin 6 and related toxins underline the challenges in their chemical synthesis and the understanding of their mode of action.

Chemical Reactions and Properties

The reductive transformation of gonyautoxins into saxitoxins by thiols illustrates the chemical reactivity of these toxins. For instance, the O-Sulfate group of Gonyautoxin I and IV is transformed into a methylene group to form neosaxitoxin through a reaction with thiols like glutathione. This process involves the formation of a thiohemiketal, a 1,2 shift to form a stable thioether intermediate, and then a redox exchange at the sulfur atom to produce the final product (Sato, Sakai, & Kodama, 2000).

Physical Properties Analysis

The stability of gonyautoxins, including Gonyautoxin 6, in acidic solutions and under various storage conditions, has been studied to understand their physical stability. Gonyautoxin 6 has been found to be the most unstable toxin in any condition, indicating the importance of storage temperature and conditions to preserve its activity. At temperatures lower than 4°C, there is no significant change in the stability of other toxins within the first year of storage (Louzao et al., 1994).

Scientific Research Applications

  • Neuromuscular Transmission Effects : GTXs, including Gonyautoxin 6, have been shown to suppress impulse conduction along motor nerves and inhibit end plate potential (EPP), impacting neuromuscular transmission (Chimi, Katsuda, Taba, & Niiya, 1987).

  • Cardiovascular Implications : Research has demonstrated that GTXs can produce transient arrhythmia and hypotension in rabbits, affecting electrocardiogram intervals (Katsuda, Taba, & Chimi, 1984). These findings suggest potential cardiovascular research applications.

  • Peripheral Neuromuscular System : GTXs, including Gonyautoxin 6, are noted for their inhibitory effects on the peripheral neuromuscular system, particularly in neuromuscular transmission (Taba, Katsuda, & Chimi, 1985).

  • Synthetic Applications : The synthesis of related compounds like (+)-gonyautoxin 3 aids in preparing other naturally occurring paralytic shellfish poisons and designed analogues (Mulcahy & Du Bois, 2008), hinting at the potential for synthetic chemistry applications involving Gonyautoxin 6.

  • Gastrointestinal Applications : Injections of Gonyautoxin 2/3 into the anal sphincter have been found to cause immediate relaxation and a significant decrease in anal tone (Garrido et al., 2004), indicating potential therapeutic applications for gastrointestinal disorders.

  • Anal Fissure Treatment : Studies have shown that Gonyautoxin is effective in healing acute and chronic anal fissures, presenting a safe and effective alternative to conventional treatments (Garrido et al., 2007).

  • Intestinal Permeability : Research indicates that GTX 2/3 epimers permeate the intestine through a paracellular pathway, causing a modest decrease in transepithelial resistance (Torres et al., 2007), which could have implications for drug delivery systems and gastrointestinal research.

  • Headache Treatment : Gonyautoxin local infiltration has been found safe and effective in treating chronic tension-type headaches, with a significant percentage of patients responding and experiencing immediate pain relief (Lattes et al., 2009).

  • Biosensor Development : The development of Gonyautoxin 1/4 aptamers for high-affinity and high-specificity detection offers a promising alternative for the rapid detection of this marine biotoxin, which could be adapted for Gonyautoxin 6 (Gao et al., 2016).

Safety And Hazards

Gonyautoxin 6 is toxic and can cause paralytic shellfish poisoning (PSP) in humans if consumed through contaminated seafood . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-4-yl]methoxycarbonylsulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O8S/c11-6-13-5-4(3-25-8(18)15-26(22,23)24)17(21)7(12)16-2-1-9(19,20)10(5,16)14-6/h4-5,19-20H,1-3,12H2,(H,15,18)(H3,11,13,14)(H,22,23,24)/t4-,5-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRYHKXJXUMSOJ-HGRQIUPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=[N+]([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880096
Record name Gonyautoxin 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gonyautoxin 6

CAS RN

82810-44-4
Record name Gonyautoxin 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gonyautoxin� VI from dinoflagellate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Gonyautoxin 6

Citations

For This Compound
155
Citations
AI Selwood, C Waugh, DT Harwood, LL Rhodes… - Toxins, 2017 - mdpi.com
… In the present study, the median lethal doses of gonyautoxin 5, gonyautoxin 6, decarbamoyl neosaxitoxin and of equilibrium mixtures of decarbamoyl gonyautoxins 2&3, C1&2 and …
Number of citations: 37 www.mdpi.com
R Watanabe, T Suzuki, Y Oshima - Toxicon, 2010 - Elsevier
… Gonyautoxin-5 (GTX5) and gonyautoxin-6 (GTX6) isolated from mussels were quantified by our method, and the toxicities of GTX5 and GTX6 were obtained by the MBA in which mice …
Number of citations: 28 www.sciencedirect.com
R Molica, H Onodera, C García, M Rivas, D Andrinolo… - …, 2002 - Taylor & Francis
… Saxitoxin (STX) was a minor PSP toxin, representing 3.3 mol% of the sample, followed by gonyautoxin 6 (GTX6) (6.4 mol%), decarba moylsaxitoxin (dcSTX) (8.5 mol%), and …
Number of citations: 167 www.tandfonline.com
MC Louzao, A Alfonso, AG Cabado, AM Botana… - Fresenius' journal of …, 1994 - Springer
… The experiments demonstrated that gonyautoxin 6 is the most unstable toxin in any condition and at temperatures lower than 4 C there is no important change in the other toxins in the …
Number of citations: 16 link.springer.com
PR Costa, A Robertson, MA Quilliam - Marine drugs, 2015 - mdpi.com
… Several PST derivatives were identified, including the N-sulfocarbamoyl analogues (C1–4), gonyautoxin 5 (GTX5), gonyautoxin 6 (GTX6), and decarbamoyl derivatives, decarbamoyl …
Number of citations: 58 www.mdpi.com
MJ Boundy, DT Harwood, E Tommasi, E Burger… - Toxicon, 2021 - Elsevier
Saxitoxin and its derivatives, the paralytic shellfish toxins (PSTs), are well known to be toxic to humans, and maximum permitted levels in seafood have been established by regulatory …
Number of citations: 4 www.sciencedirect.com
H Oikawa, R Watanabe, R Matsushima, T Suzuki - Food Safety, 2018 - jstage.jst.go.jp
… catenatum, producers of PSTs of N-sulfocarbamoyl-11-hydroxysulfate toxins (C1 and C2), gonyautoxin 5 (GTX5) and gonyautoxin 6 (GTX6), was investigated using 10 L round-bottom …
Number of citations: 2 www.jstage.jst.go.jp
T TAKATANI, T MORITA, A ANAMI… - Food Hygiene and …, 1998 - jstage.jst.go.jp
… The toxins from the three species of bivalves closely resembled each other, consisting of C1 (Protogonyautoxin 1, PX1), C2 (PX2) and Gonyautoxin 6 (GTX6) as the major components. …
Number of citations: 29 www.jstage.jst.go.jp
A Cullen, PM D'Agostino, R Mazmouz… - ACS Chemical …, 2018 - ACS Publications
… Further, SxtN could not convert neosaxitoxin to its N-21 sulfonated analog gonyautoxin 6, indicating paralytic shellfish toxin biosynthesis most likely occurs along a predefined route. In …
Number of citations: 27 pubs.acs.org
H MEGURO, Y OSHIMA - Phycologia, 2002 - letc.biof.ufrj.br
… Saxitoxin (STX) was a minor PSP toxin, representing 3.3 mol% of the sample, followed by gonyautoxin 6 (GTX6) (6.4 mol%), decarba moylsaxitoxin (dcSTX) (8.5 mol%), and …
Number of citations: 0 letc.biof.ufrj.br

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